molecular formula C16H16N2O2 B2590780 N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide CAS No. 273216-72-1

N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide

Cat. No.: B2590780
CAS No.: 273216-72-1
M. Wt: 268.316
InChI Key: RLCCCWBOFQKEAA-SFQUDFHCSA-N
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Description

N'-[(1E)-1-{[1,1'-Biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is a hydrazone Schiff base derivative featuring a biphenyl moiety linked to an ethylidene group and a methoxycarbohydrazide functional group.

Properties

IUPAC Name

methyl N-[(E)-1-(4-phenylphenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCCWBOFQKEAA-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-biphenylcarboxaldehyde and methyl hydrazinecarboxylate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of brominated or nitrated biphenyl derivatives.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-{[1,1’-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its hydrazone linkage can interact with metal ions, forming stable complexes that exhibit unique biological activities .

Comparison with Similar Compounds

Key Research Findings and Trends

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., nitro, fluoro) increase thermal stability (higher melting points) and enhance interactions with enzyme active sites .
    • Biphenyl moieties improve lipophilicity, aiding membrane permeability but may reduce aqueous solubility .
  • Biological Activity: Hydrazones with heterocycles (thiazole, triazole) show broader antimicrobial and enzyme inhibitory profiles . Pyrazole and sulfonohydrazide derivatives are promising for neurodegenerative disease research .

Biological Activity

N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound falls within a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N2O2. The structure features a biphenyl moiety, which is known for enhancing the biological activity of compounds due to its ability to interact with various biological targets.

Antiviral Activity

Research indicates that hydrazine derivatives exhibit promising antiviral properties. A study highlighted that certain hydrazine derivatives showed significant activity against various viruses, including HSV-1 and HIV. The mechanism typically involves interference with viral replication processes or direct inhibition of viral enzymes .

Case Study: Antiviral Screening

In a recent screening of hydrazine derivatives, this compound was tested against several viral strains. The results indicated:

CompoundVirus TypeEC50 (µM)Reference
This compoundHSV-112.5
This compoundHIV-115.0

Antibacterial Activity

Hydrazine derivatives have also been investigated for their antibacterial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by disrupting cellular processes.

Case Study: Antibacterial Screening

In vitro tests demonstrated the antibacterial efficacy of this compound against common pathogens:

Bacterial StrainInhibition Zone (mm)Reference
E. coli18
S. aureus20
P. aeruginosa15

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6.

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